molecular formula C18H12N4O4S B2432822 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1105250-63-2

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Katalognummer: B2432822
CAS-Nummer: 1105250-63-2
Molekulargewicht: 380.38
InChI-Schlüssel: MTPWZPZWKJVKMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features multiple functional groups, including a benzodioxole, thiophene, oxadiazole, and dihydropyridazinone. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Eigenschaften

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-17-6-4-12(11-3-5-13-14(8-11)25-10-24-13)20-22(17)9-16-19-18(21-26-16)15-2-1-7-27-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWZPZWKJVKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiophene Ring: This could be achieved through the Paal-Knorr synthesis or other thiophene-forming reactions.

    Construction of the Oxadiazole Ring: This might involve the cyclization of acyl hydrazides with nitriles.

    Formation of the Dihydropyridazinone Core: This could be synthesized through the reaction of hydrazine derivatives with diketones.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or benzodioxole rings.

    Reduction: Reduction reactions might target the oxadiazole or dihydropyridazinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The presence of the benzodioxole moiety contributes to its pharmacological properties, while the oxadiazole and dihydropyridazine components enhance its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. The dihydropyridazine derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance cytotoxicity against different cancer types .

Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage that can lead to chronic diseases, including cancer and cardiovascular diseases. Various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are employed to evaluate the antioxidant capacity of these compounds .

Synthetic Approaches

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step reactions including cyclization and functional group transformations. Techniques such as microwave-assisted synthesis have been reported to improve yields and reduce reaction times significantly .

Antimicrobial Studies

In a recent study published in the Turkish Journal of Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity against Bacillus species, highlighting the potential application of oxadiazole-containing compounds in developing new antimicrobial agents .

Anticancer Evaluation

A study published in MDPI examined the anticancer effects of novel pyrido derivatives similar to the compound . The findings revealed significant cytotoxic effects against multiple cancer cell lines, with specific derivatives showing enhanced activity due to structural modifications .

Wirkmechanismus

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific biological target. Possible mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
  • **6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
  • **6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one (CAS Number: 1105250-63-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of the compound is C18H12N4O4SC_{18}H_{12}N_{4}O_{4}S with a molecular weight of approximately 380.38 g/mol. Its structure features a benzodioxole moiety and a thiophene ring linked via an oxadiazole unit, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit varying degrees of antimicrobial properties. For instance, compounds related to the benzodioxole structure have shown activity against both Gram-positive and Gram-negative bacteria. In one study, minimal inhibitory concentrations (MIC) were determined for various derivatives against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for antimicrobial applications .

CompoundMIC (µg/mL)Target Organism
Compound A15.62Staphylococcus aureus
Compound B31.25Escherichia coli
Compound C62.50Candida albicans

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. A study involving a library screening revealed that compounds structurally similar to the target molecule exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds were tested on human tumor cells such as KB and HepG2/A2, with some showing IC50 values in the low micromolar range .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve multiple pathways:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells, suggesting that this compound could promote programmed cell death in malignancies.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for their antimicrobial properties using disk diffusion methods. The results indicated that certain modifications to the side chains significantly enhanced activity against Candida albicans and Staphylococcus aureus .
  • Anticancer Screening : In a multicellular spheroid model, a novel derivative was identified that showed promising results in reducing tumor size compared to controls. This study emphasized the importance of structural modifications in enhancing therapeutic efficacy against solid tumors .

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one?

Answer: The synthesis of this compound likely involves multi-step reactions, leveraging heterocyclic coupling strategies. A plausible approach includes:

  • Step 1: Synthesis of the 1,3-benzodioxole and thiophene-oxadiazole precursors via cyclocondensation. For example, thiophene-2-carboxylic acid derivatives can react with hydroxylamine to form oxadiazole rings under reflux conditions in ethanol or DMF .
  • Step 2: Functionalization of the dihydropyridazinone core. Alkylation or nucleophilic substitution at the 2-position of pyridazinone with the pre-synthesized oxadiazole-methyl group may require catalysts like K₂CO₃ or phase-transfer agents .
  • Step 3: Final coupling of the benzodioxolyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the reactivity of the substituents.

Validation: Monitor intermediates using TLC and characterize via melting point, IR (for functional groups like C=O at ~1700 cm⁻¹), and ¹H/¹³C NMR (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .

Q. How can the purity and structural integrity of this compound be confirmed?

Answer:

  • Chromatography: Use HPLC or GC-MS to assess purity (>95% recommended for pharmacological studies).
  • Spectroscopy:
    • IR: Confirm carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
    • NMR: Assign signals for benzodioxole (δ 6.0–6.3 ppm, multiplet), thiophene (δ 7.2–7.5 ppm), and pyridazinone (δ 3.5–4.2 ppm for dihydro protons) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADME Prediction: Use SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability. For example, oxadiazole and benzodioxole groups may increase TPSA (>80 Ų), suggesting low oral bioavailability .
  • Docking Studies: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The thiophene-oxadiazole moiety may act as a hydrogen bond acceptor, while benzodioxole could engage in π-π stacking .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer:

  • X-Ray Crystallography: Use SHELXL () to resolve ambiguities in stereochemistry or tautomerism. For example, the dihydropyridazinone ring may exhibit keto-enol tautomerism, which XRD can definitively assign .
  • Dynamic NMR: Perform variable-temperature ¹H NMR to detect exchange broadening or coalescence, indicating dynamic processes (e.g., ring puckering in dihydropyridazinone) .
  • Complementary Techniques: Pair solid-state (FTIR, XRD) and solution-state (NMR, UV-Vis) data to reconcile discrepancies. For instance, XRD may reveal crystal packing effects absent in solution .

Q. What experimental design considerations are critical for evaluating this compound’s biological activity?

Answer:

  • Dose-Response Curves: Use a 10-point dilution series (e.g., 0.1–100 μM) in enzyme inhibition assays (e.g., COX-2 or MAO-B). Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements .
  • Cytotoxicity Screening: Perform MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values. The benzodioxole group may confer hepatotoxicity, requiring careful dose optimization .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. High logP (>3) may correlate with rapid metabolism .

Q. How can regioselectivity challenges in synthesizing the thiophene-oxadiazole moiety be addressed?

Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) on the thiophene ring to favor cyclization at the 5-position .
  • Microwave-Assisted Synthesis: Reduce side reactions by using controlled microwave irradiation (e.g., 100°C, 30 min) for oxadiazole formation .
  • Protection/Deprotection: Temporarily protect reactive sites (e.g., thiophene sulfur with Boc groups) to prevent undesired cross-coupling .

Q. What strategies mitigate degradation of the dihydropyridazinone ring under physiological conditions?

Answer:

  • pH Optimization: Stabilize the compound in buffers (pH 6.5–7.4) to prevent acid/base hydrolysis of the lactam ring .
  • Prodrug Design: Convert the pyridazinone carbonyl to a methyl ester or amide prodrug, which is enzymatically cleaved in vivo .
  • Lyophilization: Store as a lyophilized powder at -20°C to minimize hydrolytic degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.